molecular formula C19H18ClNO3 B2610908 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide CAS No. 2034610-67-6

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B2610908
CAS No.: 2034610-67-6
M. Wt: 343.81
InChI Key: GAGWVIDWJMILIP-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide typically involves the following steps:

    Formation of the benzofuran ring: This can be achieved through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the propan-2-yl group: This step involves the alkylation of the benzofuran ring with a suitable alkylating agent.

    Attachment of the 4-chlorophenoxy group: This is usually done through a nucleophilic substitution reaction where the benzofuran derivative reacts with 4-chlorophenol in the presence of a base.

    Formation of the acetamide group: The final step involves the reaction of the intermediate compound with acetic anhydride or a similar reagent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-benzofuran-5-yl)propan-2-one
  • (E)-1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine
  • 1-(1-benzofuran-2-yl)-2-(methylamino)ethanol

Uniqueness

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide is unique due to its specific structural features, such as the presence of both benzofuran and 4-chlorophenoxy groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c1-13(10-17-11-14-4-2-3-5-18(14)24-17)21-19(22)12-23-16-8-6-15(20)7-9-16/h2-9,11,13H,10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGWVIDWJMILIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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